molecular formula C18H12FN3O3 B11475424 (1E)-1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11475424
M. Wt: 337.3 g/mol
InChI Key: VPLKQSVXPNXHMY-VIZOYTHASA-N
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Description

(1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the furo[3,4-c]pyridine core and the methylene linkage. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

(1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which (1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may influence specific pathways, such as signal transduction or metabolic processes, depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • **(1E)-1-{[1-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
  • **(1E)-1-{[1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Uniqueness

The presence of the fluorophenyl group in (1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE distinguishes it from its analogs with different halogen substituents. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.

Properties

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

(1E)-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C18H12FN3O3/c1-10-6-14-15(25-18(24)16(14)17(23)21-10)7-11-8-20-22(9-11)13-4-2-12(19)3-5-13/h2-9H,1H3,(H,21,23)/b15-7+

InChI Key

VPLKQSVXPNXHMY-VIZOYTHASA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN(N=C3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN(N=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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